4-(Prop-2-YN-1-YL)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-prop-2-ynylbenzoic acid |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,4-7H,3H2,(H,11,12) |
InChI Key |
VEALCIROMFSFNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
The Significance of Alkyne Functionalized Aromatic Carboxylic Acids in Chemical Synthesis
Alkyne-functionalized aromatic carboxylic acids represent a crucial class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of complex molecules. researchgate.netnih.gov The Sonogashira cross-coupling reaction, a cornerstone of modern organic chemistry, frequently employs alkynes to form carbon-carbon bonds, a process vital for constructing pharmaceuticals, natural products, and functional materials. nih.gov The presence of both an alkyne and a carboxylic acid group on an aromatic ring provides two distinct and highly useful reactive handles. This dual functionality allows for sequential and selective modifications, enabling the construction of intricate molecular architectures. researchgate.net
The carboxylic acid moiety can be readily converted into other functional groups or used to attach the molecule to a solid support, while the alkyne group can participate in a variety of transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.gov This powerful and efficient reaction forms stable triazole linkages, a strategy widely employed in drug discovery and materials science to connect different molecular fragments. acs.org Furthermore, the alkyne can undergo hydrofunctionalization reactions, providing access to a diverse range of functionalized olefins. mdpi.commdpi.com
Structural Characteristics of 4 Prop 2 Yn 1 Yl Benzoic Acid and Its Versatility As a Synthon
4-(Prop-2-yn-1-yl)benzoic acid, with the chemical formula C₁₀H₈O₂, possesses a unique molecular architecture that underpins its utility as a versatile synthon, or synthetic building block. nih.gov The molecule consists of a benzoic acid core, where the carboxylic acid group is attached to a benzene (B151609) ring. At the para position (position 4) relative to the carboxylic acid, a propargyl group (prop-2-yn-1-yl) is attached. nih.gov This arrangement of functional groups—a carboxylic acid, an aromatic ring, and a terminal alkyne—provides a trifunctional platform for a multitude of chemical transformations.
The carboxylic acid group serves as a convenient point of attachment or modification, allowing the molecule to be incorporated into larger structures such as polymers or linked to biological molecules. sigmaaldrich.com The aromatic ring provides a rigid scaffold and can be further functionalized if required. The terminal alkyne is arguably the most versatile feature, enabling participation in a wide range of reactions including the aforementioned click chemistry, as well as coupling reactions and the formation of metal acetylides. acs.org
Key Structural and Chemical Properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 176.17 g/mol nih.gov |
| CAS Number | 21926-55-6 nih.gov |
An Overview of Key Research Domains Pertaining to 4 Prop 2 Yn 1 Yl Benzoic Acid
Optimization of Reaction Conditions and Catalyst Systems for Targeted Syntheses
The efficiency and yield of the synthesis of this compound and its analogues are highly dependent on the careful optimization of reaction conditions and the selection of an appropriate catalyst system.
For alkylation reactions, key parameters to optimize include the choice of base, solvent, and temperature. For instance, in the propargylation of substituted phenols, potassium carbonate in acetone (B3395972) has been shown to be an effective and convenient combination, leading to good yields. semanticscholar.org The use of polar aprotic solvents like DMF or DMSO can enhance the reactivity of the nucleophile. Temperature control is also crucial; for example, reactions are often conducted at elevated temperatures (e.g., 60–80°C) to achieve higher yields in a shorter time frame.
In the context of palladium-catalyzed reactions, the choice of the palladium source, ligand, and base are critical. For Sonogashira couplings, catalysts like Pd(PPh₃)₂Cl₂ are commonly used in conjunction with a copper(I) salt and an amine base. chemrxiv.org However, numerous catalyst systems have been developed, including copper-free systems that utilize ligands such as phosphines to facilitate the coupling. beilstein-journals.org The solvent can also play a significant role, with solvents like DMF or THF being commonly employed. beilstein-journals.orgsemanticscholar.org
Table 2: Optimization of Palladium-Catalyzed Coupling of Allenyne and Enallene
| Entry | Palladium Catalyst (5 mol %) | Solvent | Yield (%) of 3a | Reference |
| 1 | Pd(OAc)₂ | Toluene | 65 | acs.org |
| 2 | Pd(OAc)₂ | Dioxane | 68 | acs.org |
| 3 | Pd(OAc)₂ | DCE | 71 | acs.org |
| 8 | Pd(OAc)₂ | CH₃CN | 75 | acs.org |
| 9 | Pd(TFA)₂ | CH₃CN | N.R. | acs.org |
| 10 | Pd(PPh₃)₂Cl₂ | CH₃CN | N.R. | acs.org |
| 11 | Pd(PhCN)₂Cl₂ | CH₃CN | N.R. | acs.org |
| 12 | Pd(acac)₂ | CH₃CN | 60 | acs.org |
| N.R. = Not Reported |
Derivatization from Precursors and Intermediates in this compound Synthesis Pathways
The synthetic pathways leading to this compound often involve versatile precursors and intermediates that can be further derivatized to create a range of functional analogues.
For instance, the carboxylic acid group of this compound can be readily converted into amides by coupling with various amines. This is a common strategy to link the propargyl-bearing benzoic acid moiety to other molecules of interest. Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are frequently used to facilitate this amide bond formation. semanticscholar.org
Furthermore, the terminal alkyne of the propargyl group is a highly valuable functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This allows for the efficient and specific conjugation of the this compound scaffold to molecules containing an azide (B81097) group, forming a stable triazole linkage. This approach is widely used in chemical biology and materials science. rsc.orgsigmaaldrich.com
Intermediates from the synthetic route can also be modified. For example, if a bromo-substituted benzoic acid is used in a Sonogashira coupling, the remaining bromo group can be a site for further functionalization through other cross-coupling reactions.
Reactivity Profiles of the Terminal Alkyne Functionality
The terminal alkyne, or propargyl group, is a highly versatile functional group, primarily engaging in cycloaddition and cross-coupling reactions. Its linear geometry and the high electron density of the triple bond are key to its reactivity. gauthmath.commsu.edu
Cycloaddition Reactions of the Propargyl Group
The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org This reaction provides a highly efficient and specific method for forming stable 1,4-disubstituted 1,2,3-triazole rings by reacting the alkyne with an organic azide. acs.org The resulting triazole ring serves as a robust and biocompatible linker in various applications. acs.org
The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, which allows for the conjugation of this compound to biomolecules, polymers, or other complex structures without the need for protecting groups. acs.org
Table 1: Exemplary Cycloaddition Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Linkage Formed |
| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole | Triazole Ring |
The utility of this reaction is demonstrated in the synthesis of chemical probes and functional materials where the benzoic acid moiety can be used for further linkage after the triazole has been formed.
Cross-Coupling Reactions Involving the Alkyne Moieties
The terminal alkyne readily participates in palladium- and copper-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent example. wikipedia.org This reaction facilitates the formation of a new carbon-carbon bond by coupling the terminal alkyne with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org
The Sonogashira reaction typically proceeds under mild conditions and is tolerant of various functional groups, making it a powerful tool for synthesizing more complex internal alkynes and conjugated systems. wikipedia.org For this compound, this reaction allows for the extension of the propargyl chain and the introduction of diverse aryl or vinyl substituents.
Table 2: Sonogashira Cross-Coupling Reaction Parameters
| Alkyne Substrate | Coupling Partner (R-X) | Palladium Catalyst | Copper Co-catalyst | Base | Product |
| This compound | Aryl/Vinyl Halide (I, Br, Cl) or Triflate | PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, DIPEA) | 4-((3-Aryl/Vinyl)prop-2-yn-1-yl)benzoic acid |
This methodology has been successfully applied in the synthesis of various complex molecules, including pharmacologically active compounds and organic materials. mdpi.com
Transformations and Functionalization of the Carboxylic Acid Group
The carboxylic acid functionality offers a convenient handle for conjugation and derivatization through several classical and modern organic reactions.
Esterification and Amidation Routes for Conjugate Formation
The carboxylic acid group of this compound can be readily converted into esters and amides, which are common linkages in drug conjugates and bioprobes.
Esterification: Direct esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification). More commonly, for sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are employed to facilitate the reaction with alcohols at room temperature.
Amidation: Similar to esterification, amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. The use of peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a standard method for forming the amide bond under mild conditions, which is particularly useful for creating conjugates with peptides or other amine-containing biomolecules. researchgate.net
Carboxylic Acid Activation Strategies for Diverse Linkages
To enhance its reactivity towards a broader range of nucleophiles, the carboxylic acid can be activated by converting it into a more electrophilic species. A common strategy is the conversion to an acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com
This highly reactive acyl chloride can then react with a variety of nucleophiles, including alcohols, amines, and even terminal alkynes in the acyl Sonogashira reaction, to form esters, amides, and ynones, respectively. researchgate.netfrontiersin.org This activation step significantly expands the synthetic utility of the carboxylic acid group for creating diverse chemical linkages.
Table 3: Carboxylic Acid Activation and Subsequent Reactions
| Activating Agent | Activated Intermediate | Subsequent Nucleophile | Product Linkage |
| SOCl₂, (COCl)₂ | Acyl Chloride | Alcohol (R-OH) | Ester |
| SOCl₂, (COCl)₂ | Acyl Chloride | Amine (R-NH₂) | Amide |
| SOCl₂, (COCl)₂ | Acyl Chloride | Terminal Alkyne (R-C≡CH) | Ynone |
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring System
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the two existing substituents. The carboxylic acid group is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position (positions 3 and 5). Conversely, the propargyl group, attached via a methylene (B1212753) spacer (-CH₂-), is a weakly activating, ortho, para-directing group.
Advanced Applications of 4 Prop 2 Yn 1 Yl Benzoic Acid in Chemical Research
Contributions to Click Chemistry Methodologies
Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The azide-alkyne cycloaddition is a prime example of a click reaction, and the terminal alkyne of 4-(prop-2-yn-1-yl)benzoic acid is perfectly suited for this type of transformation. organic-chemistry.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.org This reaction proceeds under mild, often aqueous conditions, and can accelerate the rate of cycloaddition by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. organic-chemistry.orgbeilstein-journals.org
In the context of this compound, the terminal alkyne readily participates in CuAAC. Research has shown that carboxylic acids themselves can play a beneficial role in the CuAAC catalytic cycle. Benzoic acid, in particular, has been identified as an effective promoter, accelerating the reaction rate and improving yields. organic-chemistry.orgresearchgate.net It is thought to assist in the protonation step of the catalytic cycle, facilitating product release from the copper catalyst. organic-chemistry.org
This methodology is frequently employed to link the this compound framework to azide-containing molecules, including biomolecules, fluorescent dyes, and E3 ligase recruiters for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). rsc.org For instance, an alkyne-labeled acid precursor can be coupled with an azide-labeled component to form a stable triazole-linked conjugate. rsc.org
Table 1: Key Features of CuAAC Involving Alkyne-Bearing Benzoic Acids
| Feature | Description | Research Finding |
|---|---|---|
| Catalyst | Typically a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. beilstein-journals.org | The reaction is highly efficient, regioselective for the 1,4-triazole isomer, and tolerates a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org |
| Reactants | A terminal alkyne (e.g., this compound) and an organic azide (B81097). organic-chemistry.org | Many starting alkynes and azides are commercially available or readily synthesized. organic-chemistry.org |
| Role of Acid | The carboxylic acid moiety can act as a co-catalyst or promoter. | Benzoic acid has been shown to be the best promoter among various carboxylic acids, significantly enhancing reaction rates. organic-chemistry.orgresearchgate.net |
| Application | Synthesis of complex molecules, bioconjugation, drug discovery (e.g., PROTACs). rsc.org | Successfully used to assemble PROTAC constituents with 1,2,3-triazole-containing linkers. rsc.org |
To circumvent the potential toxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction occurs between an azide and a strained cyclooctyne (B158145), proceeding rapidly under physiological conditions without the need for a metal catalyst. nih.govnih.gov
While this compound contains a terminal alkyne, not a strained one, it is its azide-functionalized counterpart that would typically react with a strained alkyne in SPAAC. However, the principle demonstrates the versatility of the azide-alkyne reaction. In a reverse scenario, a molecule of interest could be functionalized with a strained cyclooctyne and subsequently "clicked" with an azide derivative of benzoic acid. The utility of SPAAC has been demonstrated in the development of a modular platform for creating PSMA-targeting ligands for medical imaging, highlighting its effectiveness in creating complex bioconjugates under mild conditions. nih.gov This approach provides a versatile conjugation strategy for linking molecules to high-affinity ligands. nih.gov
The bifunctional nature of this compound makes it an excellent molecular linker or tagging reagent. The carboxylic acid can be readily converted into an active ester or coupled directly to an amine-containing molecule (such as a protein, peptide, or drug) to form a stable amide bond. This leaves the terminal alkyne group exposed and available for subsequent modification via a click reaction.
This "attach-then-click" strategy is a cornerstone of modern chemical biology and materials science. It allows for the precise installation of reporter tags, affinity handles, or other molecular probes onto a target of interest. A closely related analogue, 4-(prop-2-yn-1-yloxy)benzoic acid, is widely used for this purpose, serving as a chemical probe for studying protein interactions and a building block for functionalized polymers.
Development of Chemical Probes and Molecular Tools
Chemical probes are small molecules designed to study and manipulate biological systems. mq.edu.au The unique structure of this compound and its derivatives makes them ideal scaffolds for the construction of sophisticated chemical probes.
The design of an effective chemical probe typically incorporates three key elements: a binding group that interacts with the target, a reporter tag for detection or isolation, and a linker connecting the two. mq.edu.au Derivatives of this compound are instrumental in this framework.
The Linker and Attachment Point: The benzoic acid provides a robust chemical handle for attaching the probe to a ligand or pharmacophore that serves as the binding group. sigmaaldrich.com
The Reporter Handle: The terminal alkyne acts as a bioorthogonal reporter handle. After the probe has bound to its biological target, the alkyne can be "clicked" to a reporter molecule, such as a fluorophore (for imaging) or a biotin (B1667282) tag (for affinity purification and proteomic analysis). lstmed.ac.uk
Incorporation of a Reactive Group: For covalent modification of a target, a third functional group can be incorporated. Photoaffinity labeling (PAL) probes, for example, include a photoactivatable group like a benzophenone (B1666685) or a diazirine. sigmaaldrich.comscientificlabs.co.uk Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. sigmaaldrich.comlstmed.ac.uk
By combining the carboxylic acid, the alkyne, and a photoactivatable group onto a single benzene (B151609) ring, researchers have created powerful trifunctional building blocks. sigmaaldrich.comscientificlabs.co.ukcelluars.com These reagents allow for the streamlined synthesis of complex chemical probes for applications like target engagement studies and proteomics. mq.edu.aulstmed.ac.uk
For example, a building block like 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid contains a carboxylic acid handle, an alkyne tag, and a photoactivatable benzophenone group. sigmaaldrich.comcelluars.com This single molecule provides all the necessary components to append to a ligand, perform UV-induced covalent modification of a biological target, and then use the alkyne for downstream applications. sigmaaldrich.com Similar strategies use diazirine as the photoreactive group. scientificlabs.co.uk These multifunctional building blocks enable the systematic discovery of the optimal probe for a given chemical biology experiment. sigmaaldrich.comscientificlabs.co.uk
Table 2: Examples of Multifunctional Probes Based on Alkyne-Bearing Benzoic Acid Scaffolds
| Probe Type | Key Functional Groups | Application | Reference |
|---|---|---|---|
| Benzophenone PAL Probe | Carboxylic acid, Alkyne, Benzophenone | UV-induced covalent modification of targets, subsequent analysis via click chemistry. | sigmaaldrich.comcelluars.com |
| Diazirine PAL Probe | Carboxylic acid, Alkyne, Diazirine | Photoaffinity labeling for target identification in chemical biology. | scientificlabs.co.uk |
| PROTAC Precursor | Carboxylic acid, Alkyne | Synthesis of bivalent PROTACs via CuAAC for targeted protein degradation. | rsc.org |
| Imaging Ligand Precursor | Carboxylic acid, Alkyne/Azide | Modular synthesis of dual-labeled ligands for multimodal tumor detection via click chemistry. | nih.gov |
Strategies for Appending this compound to Ligands and Pharmacophores
The carboxylic acid group of this compound serves as a key reactive handle for its attachment to other molecules. Standard peptide coupling or esterification reactions are commonly employed to append this moiety to ligands and pharmacophores containing amine or alcohol functionalities, respectively.
One prominent strategy involves the use of trifunctional building blocks containing a light-activated group, an alkyne tag, and a carboxylic acid synthetic handle. For instance, 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid incorporates a benzophenone moiety that can be activated by UV light to form covalent bonds with biological targets. sigmaaldrich.comsigmaaldrich.com The carboxylic acid allows for its linkage to a ligand, and the terminal alkyne enables further modifications through click chemistry. sigmaaldrich.com Similarly, 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid provides a diazirine group as the photoactivatable crosslinker. scientificlabs.co.uk
These strategies are instrumental in creating chemical probes for studying protein-ligand interactions and for drug discovery. The process often involves appending the building block to a known ligand or pharmacophore. Upon binding to its biological target, UV irradiation initiates covalent cross-linking. The alkyne tag then allows for the attachment of reporter molecules, such as fluorophores or biotin, for visualization and isolation of the target protein.
A general synthetic approach to append these building blocks involves the activation of the carboxylic acid group, for example with a carbodiimide (B86325) reagent, followed by reaction with an amine on the ligand to form a stable amide bond. The choice of coupling agents and reaction conditions is crucial to ensure high yields and to avoid side reactions with other functional groups present in the ligand or the building block.
| Building Block | Photoactivatable Group | Alkyne Position | Application |
| 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid | Benzophenone | O-linked | Chemical probe synthesis for UV-induced covalent modification of biological targets. sigmaaldrich.com |
| 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid | Diazirine | O-linked | Synthesis of chemical probes for photo-induced covalent modification. scientificlabs.co.uk |
| 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid | Benzophenone | O-linked | Used in chemical probe synthesis for target identification and validation. sigmaaldrich.com |
Applications in Polymer and Materials Science
The terminal alkyne of this compound is a key functional group for its application in polymer and materials science, primarily through alkyne-azide "click" chemistry.
The functionalization of polymers with this compound introduces carboxylic acid groups onto the polymer backbone or side chains. These appended groups can significantly alter the polymer's properties, such as its solubility, hydrophilicity, and ability to coordinate with metal ions. This strategy is particularly useful for preparing functional materials with tailored surface properties.
For example, polymers bearing azide groups can be readily modified with this compound via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. This post-polymerization modification strategy allows for the introduction of the benzoic acid moiety under mild conditions, preserving the integrity of the polymer backbone. The resulting carboxylated polymers have potential applications in areas such as drug delivery, as the carboxylic acid groups can be used to attach therapeutic agents or to impart pH-responsive behavior.
In addition to surface functionalization, this compound and its derivatives can act as cross-linking agents or chain-end modifiers. When used as a comonomer in polymerization reactions, the alkyne group can participate in subsequent cross-linking reactions, leading to the formation of a three-dimensional polymer network. specialchem.com This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. specialchem.com
Alternatively, it can be used to modify the chain ends of polymers. This is particularly relevant in the synthesis of block copolymers or for the preparation of polymer-grafted surfaces. For instance, a polymer chain with a terminal azide group can be reacted with this compound to introduce a carboxylic acid at the chain end. This terminal functional group can then be used for further conjugation or to control the self-assembly of the polymer. The synthesis of polymers with terminal benzoxazine (B1645224) groups is one such example of creating polymeric precursors with thermoplastic properties before crosslinking. mdpi.com
| Application Area | Role of this compound | Key Chemical Reaction | Resulting Polymer Property |
| Polymer Functionalization | Introduces carboxylic acid groups | Alkyne-azide cycloaddition | Modified surface properties, altered solubility |
| Cross-Linking | Forms a 3D polymer network | Polymerization of the alkyne group | Enhanced mechanical strength and thermal stability specialchem.com |
| Chain-End Modification | Introduces a terminal carboxylic acid | Alkyne-azide cycloaddition | Enables block copolymer synthesis and surface grafting |
Supramolecular Chemistry and Self-Assembly Research
The benzoic acid moiety of this compound plays a crucial role in directing the self-assembly of molecules through hydrogen bonding.
The carboxylic acid group of benzoic acid derivatives is well-known for its ability to form robust hydrogen-bonded dimers. mdpi.com In the solid state, these interactions often lead to the formation of well-defined supramolecular structures. Crystal engineering studies of benzoic acid derivatives focus on understanding and controlling these non-covalent interactions to create materials with specific crystal packing and properties. dntb.gov.ua
Molecularly imprinted polymers (MIPs) are synthetic materials with recognition sites that are complementary in shape, size, and functionality to a template molecule. Benzoic acid and its derivatives are often used as functional monomers in the preparation of MIPs due to their ability to form hydrogen bonds with template molecules containing complementary functional groups.
The general principle involves the pre-polymerization complexation of the functional monomer (e.g., a benzoic acid derivative) with the template molecule. Subsequent polymerization around this complex, followed by the removal of the template, leaves behind cavities that can selectively rebind the template.
Research on MIPs for 4-hydroxybenzoic acid has demonstrated the importance of stable complex formation between the template and the functional monomer for achieving high molecular recognition. sioc-journal.cn While direct use of this compound in MIPs is not explicitly detailed in the search results, its structural features make it a promising candidate for this application. The carboxylic acid could act as the primary binding site for a variety of templates, while the alkyne group could be utilized for post-imprinting modifications, such as grafting other functionalities or attaching the MIP to a solid support. The design of MIPs often involves computational screening of functional monomers to optimize binding with the target molecule. cranfield.ac.uk
Computational and Theoretical Investigations of 4 Prop 2 Yn 1 Yl Benzoic Acid
Quantum Chemical Characterization via Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful tool for the quantum chemical characterization of molecules like 4-(prop-2-yn-1-yl)benzoic acid. intelcentru.ro It allows for the detailed examination of various molecular properties.
Geometry Optimization and Conformational Analysis of this compound
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. intelcentru.ro For derivatives of benzoic acid, computational analyses have shown that the benzoic acid portion typically maintains a planar configuration. In the case of this compound, the propargyloxy substituent introduces conformational flexibility due to rotation around the carbon-oxygen bond connecting the alkyne group to the aromatic ring.
The optimization of molecular geometries for similar benzoic acid derivatives has been successfully performed using DFT methods, such as B3LYP with a 6-31+G** basis set, showing good agreement with experimental data from X-ray diffraction. intelcentru.ro This process involves minimizing the energy with respect to all geometrical parameters without imposing symmetry constraints. intelcentru.ro For analogous compounds, it has been noted that the alkyne functionality can remain relatively isolated from the aromatic system, which helps in preserving the distinct reactivity of both the alkyne and carboxylic acid groups.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. science.gov
For benzoic acid derivatives, the HOMO-LUMO energy gap and other related molecular properties can be calculated using DFT. These calculations help in understanding the charge transfer that occurs within the molecule. mdpi.com For instance, in related systems, the HOMO and LUMO energies have been used to calculate molecular descriptors that provide insights into the molecule's stability and electrophilicity. intelcentru.ro
Prediction and Interpretation of Vibrational Spectra
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms. DFT calculations are highly effective in predicting and interpreting these vibrational spectra. intelcentru.ro The calculated vibrational frequencies for benzoic acid derivatives, when scaled appropriately, have shown excellent agreement with experimental FTIR spectra. intelcentru.roeurjchem.com
For instance, the characteristic stretching vibrations of functional groups can be assigned based on these calculations. In similar benzoic acid compounds, the C=O stretching vibrations are typically found in the range of 1740–1660 cm⁻¹. mdpi.com The O-H stretching vibration of the carboxylic acid group is also a prominent feature, often appearing as a broad band in the experimental spectrum due to hydrogen bonding. mdpi.com DFT calculations can accurately predict the frequencies of these and other vibrational modes, aiding in the complete assignment of the experimental spectra. mdpi.com
Mechanistic Studies of Reactions Involving the Alkyne and Carboxylic Acid Functionalities
The dual functionality of this compound, possessing both a terminal alkyne and a carboxylic acid group, allows for a diverse range of chemical transformations. The alkyne group is particularly notable for its participation in "click chemistry" reactions, such as the formation of triazoles when reacted with azides. The high energy content of the alkyne functional group makes these reactions highly favorable from a thermodynamic standpoint and often irreversible. mdpi.com
The carboxylic acid moiety can undergo typical reactions of this functional group, such as esterification and amidation. escholarship.org Mechanistic studies of related compounds have explored the derivatization of the carboxylic acid group to form various esters and amides, which can be important for creating new materials or for biological applications. mdpi.com
Computational studies can provide valuable insights into the reaction mechanisms. For example, DFT calculations can be used to model the transition states and reaction pathways of various transformations, helping to understand the factors that control regioselectivity and stereoselectivity. mdpi.com
Thermodynamic and Kinetic Considerations for Derivatization Pathways
The derivatization of this compound can proceed through either the alkyne or the carboxylic acid functionality. The thermodynamic and kinetic aspects of these pathways are crucial for controlling the reaction outcomes.
The high energy of the alkyne group makes its reactions, such as cycloadditions, thermodynamically very favorable. mdpi.com For example, the transformation of an alkyne to an enol is significantly more favorable than the corresponding tautomerization of a ketone. mdpi.com This inherent reactivity can be harnessed to drive difficult transformations. mdpi.com
Kinetic control versus thermodynamic control can play a significant role in the reactions of bifunctional molecules. For instance, in competing cyclization reactions of related systems, the reaction can be steered towards a specific product by controlling the reaction conditions to favor either the kinetically or thermodynamically preferred pathway. mdpi.com Computational analysis of activation barriers for competing reaction pathways can help in predicting and understanding these outcomes. mdpi.com
The derivatization of the carboxylic acid group, for example through esterification, is a well-established reaction. The thermodynamics and kinetics of such reactions are influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions. escholarship.org
Future Research Directions and Emerging Perspectives for 4 Prop 2 Yn 1 Yl Benzoic Acid
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The development of environmentally benign synthetic routes for 4-(prop-2-yn-1-yl)benzoic acid and its derivatives is a growing area of interest. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research will likely focus on the following green chemistry principles:
Catalytic Systems: The use of metal catalysts, such as ruthenium, for esterification and other coupling reactions presents a more selective and efficient alternative to stoichiometric reagents. Further exploration of reusable and non-toxic catalysts will be crucial.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis offers advantages such as accelerated reaction times, higher yields, and reduced energy consumption. Its application in the synthesis of derivatives of this compound has already shown promise, with one study reporting an 83% yield for a urea-functionalized derivative.
Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect of sustainable chemistry. Research into the solubility and reactivity of this compound in such solvents will be essential.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies will aim to minimize the formation of byproducts.
| Synthesis Approach | Key Advantages | Research Focus |
| Catalytic Systems | High selectivity, reduced waste | Development of reusable and non-toxic catalysts |
| Microwave-Assisted | Faster reactions, higher yields | Optimization of reaction conditions for various derivatives |
| Green Solvents | Reduced environmental impact | Exploring solubility and reactivity in benign solvents |
| Atom Economy | Minimized waste | Designing efficient, multi-component reactions |
Novel Applications in Emerging Fields of Chemical Biology and Materials Science
The trifunctional nature of some derivatives of this compound, containing a photoactivatable group, an alkyne tag, and a carboxylic acid handle, makes them powerful tools in chemical biology. sigmaaldrich.comcelluars.comsigmaaldrich.com The alkyne group, in particular, allows for "click" chemistry reactions, enabling the facile attachment of this molecule to other entities. rsc.org
In Chemical Biology:
Chemical Probes: These molecules can be used to create chemical probes for studying protein interactions and functions. The carboxylic acid allows for attachment to a ligand of interest, the photoactivatable group can then covalently link the probe to its biological target upon UV irradiation, and the alkyne tag can be used for subsequent visualization or purification. sigmaaldrich.comcelluars.comsigmaaldrich.com
Drug Discovery: The ability to create photoaffinity labels is valuable in drug discovery for identifying and characterizing the protein targets of small molecules.
Inhibitor Development: Derivatives of this benzoic acid have been investigated as potential inhibitors of enzymes and biological pathways. For instance, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were designed as inhibitors of microRNA-21, an oncogenic miRNA. nih.gov
In Materials Science:
Functionalized Polymers: The reactive alkyne and carboxylic acid groups make this compound a valuable monomer for the synthesis of functionalized polymers. These polymers can have tailored properties for specific applications.
Organic Light-Emitting Diodes (OLEDs): The structural properties of related benzoic acid derivatives suggest potential applications in OLEDs. researchgate.net
Integration of Advanced Computational Methodologies for Predictive Design and Discovery
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, computational methods can provide valuable insights.
Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of these molecules. researchgate.netresearchgate.net This information helps in understanding their reactivity and spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. jchemlett.com This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. jchemlett.com
Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of this compound might bind to a biological target, such as an enzyme active site. This is crucial for the rational design of potent inhibitors.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests high reactivity. researchgate.net
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predicts geometry, electronic structure, and spectroscopic properties. researchgate.netresearchgate.net |
| QSAR | Correlates structure with biological activity to guide design. jchemlett.com |
| Molecular Docking | Simulates binding to biological targets for inhibitor design. |
| FMO Analysis | Assesses chemical reactivity and stability. researchgate.netresearchgate.net |
By integrating these advanced computational tools with experimental work, researchers can accelerate the discovery and development of new molecules based on the this compound scaffold with tailored properties for a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(Prop-2-yn-1-yl)benzoic acid?
- Methodological Answer : The synthesis typically involves coupling reactions between propargyl derivatives and benzoic acid precursors. For example, a Sonogashira coupling can introduce the propynyl group to the aromatic ring under palladium catalysis . Key steps include:
Substrate Preparation : Start with 4-bromobenzoic acid as the core structure.
Catalytic Coupling : React with propargyl bromide or acetylene derivatives in the presence of Pd(PPh₃)₄/CuI to form the carbon-carbon bond.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the product.
Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the propynyl proton (δ ~2.5 ppm, triplet) and carboxylic acid proton (δ ~12 ppm, broad). The aromatic protons should show splitting patterns consistent with para-substitution .
- FT-IR : Validate the alkyne C≡C stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
- Chromatography :
- LC-MS : Quantify purity (>95%) and detect molecular ions ([M-H]⁻ at m/z 175 for the deprotonated form) .
- Elemental Analysis : Verify C, H, and O percentages within ±0.3% of theoretical values.
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX programs address them?
- Methodological Answer : Challenges include:
- Disorder in the Propynyl Group : The linear alkyne moiety may exhibit rotational disorder, complicating electron density maps.
- Hydrogen Bonding Networks : Carboxylic acid dimers can create complex packing motifs.
Solutions : - Use SHELXT for automated space-group determination and initial structure solution . Refine with SHELXL by applying restraints to the alkyne geometry and anisotropic displacement parameters for non-H atoms. Mercury software can visualize hydrogen-bonding interactions (e.g., O-H···O distances ~2.6 Å) and assess packing efficiency .
Q. How do researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or LC-MS fragmentation) often stem from:
- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, altering chemical shifts.
- Reactive Alkyne : Side reactions (e.g., oxidation to ketones) during synthesis or storage.
Resolution Strategies :
Variable-Temperature NMR : Identify dynamic processes by observing signal coalescence at elevated temperatures.
Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian at the B3LYP/6-311+G(d,p) level) .
Tandem MS/MS : Fragment ions (e.g., loss of CO₂ from the carboxylic group) can confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
